(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro-
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Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro-: is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Halogenation or alkylation reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxygenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro- is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These studies can provide insights into its potential as a therapeutic agent.
Medicine
Medicinally, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar core structure but lack the benzopyran fusion.
Benzopyrans: These compounds have the benzopyran structure but do not include the benzodiazepine moiety.
Uniqueness
The uniqueness of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-2-methyl-9-nitro- lies in its fused structure, which combines the properties of both benzodiazepines and benzopyrans. This fusion enhances its potential biological activity and broadens its range of applications.
Properties
CAS No. |
115396-43-5 |
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Molecular Formula |
C19H15N3O4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
6-ethyl-2-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C19H15N3O4/c1-3-21-16-6-5-12(22(24)25)9-15(16)20-10-14-18(23)13-8-11(2)4-7-17(13)26-19(14)21/h4-10H,3H2,1-2H3 |
InChI Key |
AQKOBKHVWAZXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=CC3=C1OC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
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